![molecular formula C15H11Cl2N3O4 B5784623 2-(3,4-dichlorophenyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5784623.png)
2-(3,4-dichlorophenyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide
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Overview
Description
2-(3,4-dichlorophenyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide, commonly known as DCEBIO, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCEBIO is a potent activator of the potassium channel KCa3.1, which is involved in a variety of physiological processes, including cell proliferation, migration, and apoptosis.
Scientific Research Applications
DCEBIO has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of effects on various physiological processes, including cell proliferation, migration, and apoptosis. DCEBIO has also been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Mechanism of Action
DCEBIO acts as a potent activator of the potassium channel KCa3.1, which is involved in a variety of physiological processes. Activation of KCa3.1 leads to an increase in potassium efflux from cells, which can have a variety of downstream effects. DCEBIO has also been shown to have effects on other ion channels and receptors, including the TRPV4 channel and the GABA-A receptor.
Biochemical and Physiological Effects:
DCEBIO has a wide range of biochemical and physiological effects. It has been shown to promote cell proliferation and migration in a variety of cell types, including cancer cells. DCEBIO has also been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In addition, DCEBIO has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
DCEBIO has several advantages as a compound for scientific research. It is a potent and specific activator of the KCa3.1 channel, making it a useful tool for studying the physiological processes that are regulated by this channel. DCEBIO is also relatively stable and can be easily synthesized in large quantities, making it a reliable compound for laboratory experiments. However, there are also some limitations to the use of DCEBIO in scientific research. It has been shown to have off-target effects on other ion channels and receptors, which may complicate the interpretation of experimental results. In addition, the effects of DCEBIO on different cell types and physiological processes may vary, making it important to carefully consider the experimental conditions and design.
Future Directions
There are several future directions for research on DCEBIO. One area of interest is the development of more potent and selective activators of the KCa3.1 channel, which could have potential therapeutic applications in a variety of diseases. Another area of research is the investigation of the effects of DCEBIO on different cell types and physiological processes, which could provide insights into the mechanisms underlying its diverse effects. Finally, the use of DCEBIO in combination with other compounds or therapies could lead to the development of novel treatment strategies for a variety of diseases.
Synthesis Methods
DCEBIO can be synthesized using a multi-step process involving the reaction of 3,4-dichloroaniline with 4-nitrobenzoyl chloride to form the intermediate product 3,4-dichloro-N-(4-nitrobenzoyl)aniline. This intermediate is then reacted with ethyl chloroformate to form the final product, DCEBIO. The synthesis of DCEBIO has been optimized to produce high yields and purity, making it a reliable compound for scientific research.
properties
IUPAC Name |
[(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O4/c16-12-6-1-9(7-13(12)17)8-14(18)19-24-15(21)10-2-4-11(5-3-10)20(22)23/h1-7H,8H2,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDKYAVDVXQMKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)ON=C(CC2=CC(=C(C=C2)Cl)Cl)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)O/N=C(/CC2=CC(=C(C=C2)Cl)Cl)\N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1Z)-2-(3,4-dichlorophenyl)-N'-{[(4-nitrophenyl)carbonyl]oxy}ethanimidamide |
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